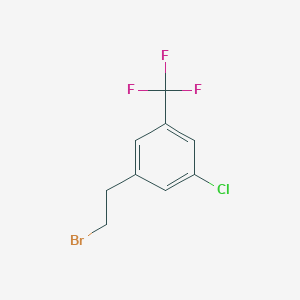

1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(2-bromoethyl)-3-chloro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClF3/c10-2-1-6-3-7(9(12,13)14)5-8(11)4-6/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLYKDVCHURDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene typically involves the bromination of an appropriate precursor. One common method is the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent . The reaction conditions, including temperature and duration, are optimized to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as bromination, in the presence of suitable catalysts.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium methoxide in methanol.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

Scientific Research Applications

1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene has diverse applications in scientific research:

- Organic Synthesis : It serves as a crucial building block for synthesizing complex organic molecules. The compound's electrophilic nature allows it to participate in various reactions, including substitution and electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.

- Medicinal Chemistry : Research into its potential use in drug development is ongoing. The compound's structure may be leveraged to create pharmaceutical agents with enhanced biological activity. Its trifluoromethyl group is particularly noted for improving the pharmacokinetic properties of drug candidates.

- Material Science : The compound is employed in the production of specialty chemicals and materials that exhibit unique properties such as high thermal stability and resistance to degradation. These characteristics make it suitable for applications in coatings, adhesives, and other industrial materials.

Case Studies

Several studies have highlighted the utility of this compound:

- Synthesis of Anticancer Agents : Research demonstrated that derivatives of this compound could be synthesized to develop new anticancer agents. The incorporation of trifluoromethyl groups was shown to enhance the lipophilicity of compounds, improving their bioavailability and efficacy against cancer cell lines.

- Development of Specialty Polymers : In industrial applications, studies have explored the use of this compound in creating specialty polymers with enhanced thermal stability. These polymers exhibit superior performance characteristics for use in high-temperature environments.

- Pharmaceutical Intermediates : Investigations into its role as an intermediate in pharmaceutical synthesis have revealed its potential to facilitate the creation of novel drug candidates with improved therapeutic profiles.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic nature allows it to form sigma-bonds with nucleophilic sites on target molecules, leading to the formation of various intermediates and products . The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

(2-Bromoethyl)benzene: Shares the bromoethyl group but lacks the chlorine and trifluoromethyl groups.

1-Bromo-2-(trifluoromethyl)benzene: Contains the trifluoromethyl group but lacks the bromoethyl and chlorine groups.

1-Chloro-2-(trifluoromethyl)benzene: Contains the trifluoromethyl and chlorine groups but lacks the bromoethyl group.

Uniqueness: 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to a two-carbon ethyl chain, a chlorine atom, and a trifluoromethyl group on a benzene ring. This unique structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with various cellular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and increasing bioavailability. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.

- Disruption of Cellular Processes : It can interfere with signaling pathways, leading to altered cell function.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | Concentration Tested | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 200 μg/mL | |

| 2-Bromo-1-chloro-5-nitro-3-trifluoromethylbenzene | Antimicrobial | 100 μg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For example, compounds structurally related to it have demonstrated moderate antiproliferative effects in human cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer).

Study on Anticancer Properties

In a study assessing the anticancer properties of various substituted benzene derivatives, this compound was included due to its structural similarities with compounds known for inhibiting tumor growth. The results indicated that this compound exhibited notable cytotoxicity against specific cancer cell lines, suggesting its potential as a lead compound for further development.

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial effects of halogenated benzene derivatives, including this compound. The study concluded that these compounds could serve as effective agents against resistant bacterial strains, highlighting their potential application in antibiotic development.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can leverage Grignard reagent formation followed by electrophilic quenching. For example, magnesium activation of 1-bromo-3-chloro-5-(trifluoromethyl)benzene in 2-methyltetrahydrofuran under inert atmosphere generates a Grignard intermediate, which reacts with trifluoroacetyl chloride at -80°C to yield trifluoromethylated products . Key parameters include temperature control (-80°C to -70°C during quenching), stoichiometric ratios (1.1 eq of acyl chloride), and inert conditions to prevent side reactions. Yields up to 69% are achievable, but impurities may arise from incomplete halogen exchange or over-quenching. GC-MS monitoring is recommended to track intermediate consumption .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns (e.g., trifluoromethyl at position 5, chloro at position 3) and bromoethyl chain integrity. Look for splitting patterns in aromatic protons (meta-substitution) and ethylenic protons (δ ~3.5–4.5 ppm for CH₂Br) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (calculated: 231.9655 g/mol) ensures molecular formula validation .

- GC-MS/HPLC : Quantify purity (>95%) and detect halogenated byproducts (e.g., di-brominated analogs) .

Q. How should this compound be stored to prevent decomposition, and what are its stability thresholds?

- Methodological Answer : Store at ≤4°C in amber glass under inert gas (argon/nitrogen) to mitigate light-induced degradation and hydrolysis of the bromoethyl group. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can assess degradation pathways. Related brominated aromatics show susceptibility to SN2 reactions with nucleophiles (e.g., water), so moisture-free environments are critical .

Advanced Research Questions

Q. What mechanistic insights explain side-product formation during its synthesis, and how can selectivity be improved?

- Methodological Answer : Competing reactions include:

- Electrophilic Aromatic Substitution : Undesired para-substitution if the trifluoromethyl group fails to direct meta-selectivity. DFT calculations (e.g., Fukui indices) predict electrophilic attack sites to optimize directing group effects .

- Grignard Reagent Inefficiency : Incomplete initiation (add 0.1 eq of 1,2-dibromoethane to activate magnesium) or thermal runaway (>60°C) may reduce yields. Real-time IR monitoring of Mg consumption improves reaction control .

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to trap residual moisture or employ flow chemistry for precise temperature regulation .

Q. How does the bromoethyl group’s reactivity impact its utility in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromoethyl moiety acts as a latent alkylating agent. In Pd-catalyzed couplings, competing β-hydride elimination may occur, but chelating ligands (e.g., XPhos) stabilize intermediates. For Suzuki reactions, replace bromine with a boronate ester via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron). Alternatively, radical-mediated pathways (AIBN, Bu₃SnH) enable C–C bond formation without metal catalysts. Monitor regioselectivity via LC-MS and compare with computational predictions (e.g., Hammett σ values for substituent effects) .

Q. What computational tools predict its physicochemical properties (logP, pKa) and interaction with biological targets?

- Methodological Answer :

- Lipophilicity (logP) : Use Molinspiration or ACD/Labs software. Predicted logP ~3.3 (similar to brominated analogs ) suggests moderate membrane permeability.

- pKa Estimation : The electron-withdrawing trifluoromethyl group lowers the pKa of adjacent protons (e.g., aromatic C–H ~19–21).

- Docking Studies : Molecular dynamics (AutoDock Vina) can model interactions with enzymes (e.g., cytochrome P450 for metabolic stability) or receptors. Compare with analogs like 2-bromo-5-(trifluoromethyl)phenyl methanamine, which shows bioactivity in medicinal chemistry .

Q. How can isotopic labeling (e.g., deuterium) be incorporated to study metabolic or environmental degradation pathways?

- Methodological Answer : Synthesize deuterated analogs (e.g., CD₃CH₂Br-substituted) via Grignard reactions using D₂O quenching or deuterated starting materials. LC-MS/MS tracks deuterium retention in degradation studies (e.g., hydrolysis in D₂O). Isotope effects (kH/kD >1) indicate rate-limiting bond cleavage (e.g., C–Br scission) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.